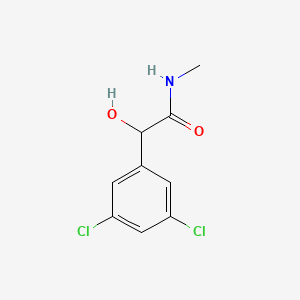![molecular formula C20H24N2O2 B6637338 [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone](/img/structure/B6637338.png)
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone, also known as EHPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EHPM is a piperidine derivative that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone is not fully understood. However, it has been suggested that this compound acts as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to improve the symptoms of Parkinson's disease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which improves the symptoms of Parkinson's disease. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have a low toxicity profile, which makes it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. This compound has also been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of Parkinson's disease. Another direction is to study its potential applications in cancer treatment. In addition, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, research could focus on developing derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylpiperidine with formaldehyde and subsequent reaction with 5-phenylpyridine-3-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-20(15-23)8-10-22(11-9-20)19(24)18-12-17(13-21-14-18)16-6-4-3-5-7-16/h3-7,12-14,23H,2,8-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSOMMSFPNONEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CN=CC(=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B6637287.png)
![(2-Cyclobutyloxypyridin-4-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637295.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone](/img/structure/B6637302.png)
![1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
![N-[2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6637309.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)
![2-(5-chloro-2-methoxyphenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide](/img/structure/B6637346.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B6637372.png)
![N-[[1-(2-hydroxyacetyl)piperidin-2-yl]methyl]benzamide](/img/structure/B6637377.png)